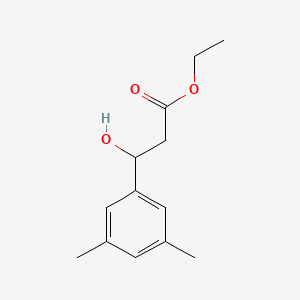

Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate

Description

Ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate is an ester derivative featuring a 3,5-dimethylphenyl group attached to a hydroxypropanoate backbone. This modification could influence its reactivity, solubility, and applications in medicinal chemistry, particularly in designing bioactive molecules or chiral building blocks.

Properties

Molecular Formula |

C13H18O3 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate |

InChI |

InChI=1S/C13H18O3/c1-4-16-13(15)8-12(14)11-6-9(2)5-10(3)7-11/h5-7,12,14H,4,8H2,1-3H3 |

InChI Key |

QQRIKHLSTALKOE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=CC(=C1)C)C)O |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,5-Dimethylphenyl Precursors

The 3,5-dimethylphenyl moiety is typically introduced via the synthesis of 3,5-dimethylacetophenone or 3,5-dimethylphenol derivatives, which serve as key intermediates.

2.1 Synthesis of 3,5-Dimethylacetophenone

- Method: Friedel-Crafts acylation of dimethylbenzene (xylene isomers) with acetyl chloride or diacetyl oxide in the presence of Lewis acid catalysts such as aluminum chloride or iron trichloride.

- Conditions: The reaction is conducted under ice-water bath conditions to control temperature below 15 °C during addition, followed by warming to 100 °C and stirring for 5 hours.

- Workup: Quenching into ice water, organic phase separation, washing with dilute hydrochloric acid and saturated sodium carbonate solution, drying over anhydrous sodium sulfate, and vacuum distillation.

- Yield: Approximately 82–85% with a boiling point range of 94–98 °C at 5 mmHg.

2.2 Conversion to 3,5-Dimethylphenol

- While direct preparation of 3,5-dimethylphenol is less commonly reported, oxidation or substitution reactions on the acetophenone intermediate can be employed depending on the synthetic route chosen.

Formation of the 3-Hydroxypropanoate Backbone

The hydroxypropanoate moiety can be constructed via Reformatsky-type reactions or related carbonyl addition methods.

- Reagents: Ethyl iodoacetate and 3,5-dimethylbenzaldehyde or ketone derivatives.

- Catalyst: Dimethylzinc (Me2Zn) mediated catalytic system with chiral ligands to enable enantioselective formation of the hydroxy ester.

- Conditions: Typically carried out in ethereal solvents such as diethyl ether or toluene at ambient or slightly elevated temperatures.

- Outcome: High yields (up to 98%) and good enantioselectivities (70–91% ee) have been reported for similar aryl-substituted hydroxy esters.

3.2 Alternative Addition Methods

- Lewis acid catalyzed addition of ethyl glyoxylate derivatives to aromatic substrates can also afford hydroxypropanoates, with catalysts such as Zn(OTf)2 showing high efficiency.

Summary Table of Preparation Methods

Research Findings and Notes

- The Reformatsky reaction mediated by Me2Zn is highly effective for synthesizing chiral hydroxy esters with aryl substitution patterns similar to 3,5-dimethylphenyl, indicating its suitability for Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate synthesis.

- Continuous flow catalytic processes using ion-exchange resins allow for mild, scalable, and environmentally friendly synthesis of related ethyl hydroxypropionates, suggesting potential industrial applicability.

- Friedel-Crafts acylation remains the most practical route for preparing the 3,5-dimethylphenyl precursor with high yield and purity.

- Lewis acid catalysis with Zn(OTf)2 and related catalysts provides an alternative pathway to construct hydroxypropanoate units with good efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Formation of 3-(3,5-dimethylphenyl)-3-oxopropanoate or 3-(3,5-dimethylphenyl)-3-carboxypropanoate.

Reduction: Formation of 3-(3,5-dimethylphenyl)-3-hydroxypropanol.

Substitution: Formation of brominated or nitrated derivatives of the phenyl group.

Scientific Research Applications

Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the context of its use and the specific biological targets it interacts with.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate with key analogs, highlighting differences in substituents, molecular weight, and functional groups:

Key Observations :

- In contrast, halogenated analogs (e.g., difluoro or dichloro derivatives) feature electron-withdrawing groups, increasing electrophilicity and altering reactivity in nucleophilic substitutions .

- Functional Group Impact : The hydroxyl group in the target compound introduces hydrogen-bonding capability, which may improve solubility in polar solvents compared to the oxo analog. This property is critical in medicinal chemistry for optimizing pharmacokinetics .

Biological Activity

Ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate is characterized by the following molecular formula:

- Molecular Formula : CHO

- Molecular Weight : Approximately 220.27 g/mol

The compound features a hydroxy group and a dimethylphenyl substituent, which contribute to its unique chemical reactivity and biological properties.

The biological activity of ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate primarily involves its interaction with various biological targets, including enzymes and receptors. The hydroxy group can undergo hydrolysis, leading to the release of active metabolites that may modulate biological pathways. The dimethylphenyl group enhances the compound's binding affinity to specific receptors or enzymes, thereby influencing its pharmacological effects.

Biological Activities

Research indicates that ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can possess antimicrobial properties. The presence of the dimethylphenyl group may enhance the compound's effectiveness against various pathogens.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by modulating cell signaling pathways involved in cancer progression.

- Enzyme Modulation : The compound has been investigated for its ability to influence enzyme activity, which can lead to therapeutic effects in various disease models.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of ethyl 3-(3,5-dimethylphenyl)-3-hydroxypropanoate, researchers treated human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against targeted cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

Table 2: IC50 Values for Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 15.2 |

| PC-3 | 12.8 |

| A2780 | 18.6 |

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate, and how do reaction parameters influence yield and purity?

The synthesis typically involves esterification or condensation reactions. For example, analogs like Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate are synthesized via acid-catalyzed esterification of hydroxypropanoic acid derivatives with ethanol . Key parameters include temperature (60–80°C), catalyst concentration (e.g., sulfuric acid at 0.5–1.0 mol%), and reaction time (6–12 hours). Automated reactors can enhance reproducibility by standardizing conditions, as seen in similar compounds .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- NMR : ¹H and ¹³C NMR identify the ester carbonyl (~170 ppm), hydroxyl proton (broad peak at ~5 ppm), and aromatic protons (6.5–7.5 ppm for dimethylphenyl groups) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]+) and fragmentation patterns, critical for verifying substituent positions .

- IR : Absorbance at ~3400 cm⁻¹ (O-H stretch) and 1720 cm⁻¹ (ester C=O) .

Q. How does the hydroxyl group influence the compound’s reactivity in common organic transformations?

The β-hydroxy ester moiety enables reactions like dehydration to α,β-unsaturated esters or oxidation to ketones. For instance, analogs undergo Mitsunobu reactions to invert stereochemistry or form ethers . The hydroxyl group’s acidity (pKa ~12–14) also facilitates deprotonation for nucleophilic substitutions .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for Ethyl 3-(3,5-Dimethylphenyl)-3-hydroxypropanoate, and how can SHELX software address them?

Crystallographic refinement is complicated by disordered dimethylphenyl groups or poor crystal quality. SHELXL (via OLEX2) allows for anisotropic displacement parameter adjustment and hydrogen bonding network analysis. For example, SHELXL’s robust handling of twinned data is critical for high-resolution structures .

Q. How do substituent variations (e.g., chloro vs. methyl groups) on the phenyl ring affect biological activity?

Comparative studies on analogs (e.g., Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate vs. dimethyl derivatives) reveal that electron-withdrawing groups (Cl) enhance enzyme inhibition (IC50 values 2–5 μM) by increasing electrophilicity, while methyl groups improve membrane permeability due to lipophilicity (logP ~2.5 vs. 1.8 for chloro analogs) .

Q. How can researchers address contradictions in reported reaction yields or spectral data?

- Method Validation : Replicate reactions using automated systems to minimize human error .

- Data Cross-Referencing : Compare NMR chemical shifts with structurally similar compounds (e.g., Ethyl 3-(5-Fluoro-3-pyridyl)-3-hydroxypropanoate) to confirm assignments .

- Advanced Analytics : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Methodological Focus

Q. What strategies optimize the enantiomeric purity of this compound for chiral studies?

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) map binding poses to enzymes like cytochrome P450. For example, the dimethylphenyl group’s van der Waals interactions with hydrophobic pockets explain its higher affinity (ΔG ~−8.5 kcal/mol) vs. non-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.